molecular formula C34H42ClN3O6 B1141635 Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone CAS No. 118253-05-7

Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone

Número de catálogo: B1141635
Número CAS: 118253-05-7
Peso molecular: 624.17
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone: is a synthetic compound known for its potent inhibitory effects on specific proteases. It is particularly recognized for its role as a selective inhibitor of gingipain K, a cysteine protease produced by the bacterium Porphyromonas gingivalis, which is implicated in periodontal disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone involves multiple steps, typically starting with the protection of amino groups and the formation of peptide bonds. The key steps include:

    Protection of Amino Groups: The amino groups of phenylalanine (Phe) and lysine (Lys) are protected using carbobenzoxy (Cbz) groups.

    Formation of Peptide Bonds: The protected amino acids are coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Introduction of the Trimethylbenzoyloxy Group: The trimethylbenzoyloxy group is introduced through esterification reactions.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Chemical Research Applications

Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone serves as a model compound in various chemical studies:

  • Peptide Synthesis : It is utilized to study peptide bond formation and the mechanisms of protease inhibition.
  • Protease Inhibition Studies : The compound's ability to inhibit specific proteases makes it valuable for understanding enzyme kinetics and mechanisms.

In biological contexts, this compound has been investigated for its effects on protease activity:

  • Inhibition of Gingipain K : This compound selectively inhibits gingipain K, which is crucial for the pathogenicity of Porphyromonas gingivalis in periodontal disease. By blocking this enzyme, it helps to mitigate tissue destruction associated with the disease.
  • Antimicrobial Studies : Research has shown that this compound can exhibit bactericidal activity against various strains of bacteria due to its protease inhibition properties.

Case Study 1: Efficacy Against Periodontal Disease

A study evaluated the effectiveness of this compound in inhibiting gingipains in vitro. The results indicated a significant reduction in proteolytic activity, suggesting potential therapeutic benefits for periodontal treatments .

Medical Applications

The therapeutic potential of this compound extends into medicine:

  • Therapeutic Investigations : Ongoing research explores its use in treating conditions involving excessive protease activity beyond periodontal disease. Its specificity for gingipain K provides a foundation for developing targeted therapies.
  • Diagnostic Assays : The compound is also being explored as a reference standard in diagnostic assays aimed at detecting protease-related diseases.

Table 2: Summary of Medical Research Findings

Study FocusFindings
Periodontal DiseaseSignificant inhibition of gingipains
Protease ActivityDose-dependent effects observed
Potential Therapeutic UsePromising results in preclinical trials

Industrial Applications

In industrial settings, this compound is utilized for:

  • Analytical Chemistry : It serves as a reference standard in assays that measure protease activity.
  • Development of Diagnostic Tools : Its specificity allows it to be used in creating diagnostic tools for diseases associated with protease dysregulation.

Mecanismo De Acción

The compound exerts its effects by selectively inhibiting gingipain K, a cysteine protease. It binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity. This inhibition is dose- and time-dependent, leading to prolonged plasma thrombin time and reduced protease activity .

Comparación Con Compuestos Similares

  • Z-Phe-Lys-2,4,6-trimethylbenzoyloxymethylketone (Z-FK-ck)
  • Z-Phe-Lys-2,4,6-trimethylbenzoyloxymethylketone (Z-FK-ck)

Uniqueness: Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone is unique due to its high selectivity and potency as a gingipain K inhibitor. Compared to other protease inhibitors, it offers superior specificity and efficacy in inhibiting gingipain K, making it a valuable tool in both research and potential therapeutic applications .

Actividad Biológica

Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone, commonly referred to as Z-FK-ck, is a synthetic compound notable for its potent biological activity as a selective inhibitor of gingipain K, a cysteine protease produced by the bacterium Porphyromonas gingivalis. This bacterium is associated with periodontal disease, making Z-FK-ck a compound of significant interest in both microbiological and therapeutic research.

Chemical Structure and Synthesis

Z-FK-ck is synthesized through a multi-step process that includes the protection of amino groups, peptide bond formation, and the introduction of the trimethylbenzoyloxy group. The synthesis typically involves:

  • Protection of Amino Groups : Using carbobenzoxy (Cbz) groups to protect the amino groups of phenylalanine (Phe) and lysine (Lys).
  • Peptide Bond Formation : Coupling protected amino acids using reagents such as dicyclohexylcarbodiimide (DCC).
  • Group Introduction : Esterification reactions introduce the trimethylbenzoyloxy group.
  • Deprotection : Removal of protecting groups to yield the final compound.

Z-FK-ck functions primarily by binding to the active site of gingipain K, inhibiting its proteolytic activity. This interaction is characterized by:

  • Selectivity : High specificity for gingipain K compared to other proteases.
  • Dose-Dependent Inhibition : The degree of inhibition correlates with concentration and exposure time.
  • Impact on Thrombin Time : Prolongation of plasma thrombin time (TT), indicating its potential effects on coagulation pathways.

Biological Activity and Applications

The biological activity of Z-FK-ck has been extensively studied across various domains:

  • Protease Inhibition : Effective in inhibiting gingipain K, which is crucial for bacterial virulence in periodontal disease.
  • Therapeutic Potential : Investigated for treating conditions related to excessive protease activity, including periodontal disease and possibly other inflammatory conditions.
  • Research Applications : Utilized in studies focusing on protease activity and inhibition mechanisms.

Case Studies and Research Findings

Several studies have highlighted the efficacy of Z-FK-ck in biological systems:

  • Study on Gingipain K Inhibition :
    • Objective : To assess the inhibitory effects on gingipain K activity.
    • Methodology : Enzymatic assays measuring substrate cleavage in the presence of varying concentrations of Z-FK-ck.
    • Findings : Significant reduction in substrate cleavage was observed, confirming its role as a potent inhibitor.
Concentration (μM)Substrate Cleavage (%)
0100
170
1030
505
  • Impact on Periodontal Disease Models :
    • Objective : Evaluate therapeutic potential in animal models.
    • Methodology : Administration of Z-FK-ck in models with induced periodontal disease.
    • Findings : Reduced inflammation and bacterial load were noted, suggesting potential for clinical use.

Comparative Analysis with Other Compounds

Z-FK-ck's selectivity and potency are compared with other known protease inhibitors:

Compound NameTarget ProteaseSelectivityPotency
This compound (Z-FK-ck)Gingipain KHighVery High
Z-VAD-fmkCaspasesModerateHigh
E64Cysteine ProteasesLowModerate

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone as a protease inhibitor, and how can its activity be quantified in enzymatic assays?

  • Answer : The compound acts as a selective inhibitor of gingipain-K, a cysteine protease, by forming an irreversible covalent bond with the enzyme’s active site. To quantify inhibitory activity, researchers can use fluorogenic or chromogenic substrates specific to gingipain-K in kinetic assays. For example, measure residual protease activity after pre-incubating the enzyme with varying concentrations of the inhibitor. Data should be analyzed using non-linear regression to determine IC₅₀ values. Parallel controls (e.g., untreated enzyme, solvent-only) are critical to isolate inhibitor-specific effects .

Q. How should researchers design experiments to evaluate the dose- and time-dependent effects of this compound on coagulation parameters like thrombin time (TT)?

  • Answer :

Dose-response : Prepare serial dilutions of the compound (e.g., 0–100 µM) and incubate with plasma samples for a fixed time (e.g., 30 min) before measuring TT.

Time-course : Use a fixed concentration (e.g., IC₅₀) and sample at intervals (e.g., 0, 15, 30, 60 min).

Assay validation : Include positive controls (e.g., heparin) and calibrate thrombin activity with standardized reagents.

  • Data should be plotted as TT vs. log[inhibitor] or time, with statistical analysis (ANOVA) to confirm significance. Evidence shows TT prolongation is dose- and time-dependent, requiring careful calibration to avoid saturation artifacts .

Advanced Research Questions

Q. How can conflicting data regarding the specificity of this compound for gingipain-K versus off-target proteases be resolved?

  • Answer :

  • Competitive inhibition assays : Compare the inhibitor’s efficacy against gingipain-K and structurally similar proteases (e.g., cathepsin B) using recombinant enzymes.
  • Genetic models : Use gingipain-K knockout cell lines or CRISPR-edited models to assess residual inhibitory effects.
  • Proteomic profiling : Perform activity-based protein profiling (ABPP) with broad-spectrum probes to identify off-target interactions.
  • Contradictions may arise from differences in enzyme purity, assay conditions (pH, redox state), or cellular uptake efficiency. Cross-validation with orthogonal methods (e.g., Western blotting for substrate cleavage) is essential .

Q. What methodological considerations are critical when integrating this compound into apoptosis studies to ensure target specificity and minimize confounding effects?

  • Answer :

  • Cellular permeability : Pre-test uptake efficiency using fluorescently tagged analogs or mass spectrometry-based quantification.
  • Combinatorial inhibition : Co-treat with pan-caspase inhibitors (e.g., zVAD-fmk) to distinguish gingipain-K-dependent apoptosis from caspase-mediated pathways.
  • Endpoint validation : Use markers like PARP cleavage (caspase-3 activity) or gingipain-K-specific substrates (e.g., FRET-based probes) to confirm mechanism.
  • Note: The compound’s methylketone group may react with cellular thiols, necessitating reducing agent controls (e.g., DTT) in lysis buffers .

Q. How can researchers optimize experimental conditions to account for variability in this compound’s stability during long-term cell culture assays?

  • Answer :

  • Stability testing : Pre-incubate the compound in culture medium at 37°C and quantify residual activity via HPLC or LC-MS at intervals.
  • Dosing strategy : Use staggered additions (e.g., replenish every 12–24 hours) if degradation exceeds 20% over the assay duration.
  • Matrix effects : Test for serum protein binding by comparing activity in serum-free vs. serum-containing media.
  • Documented instability of peptidyl methylketones in aqueous environments underscores the need for empirical validation .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across studies?

  • Answer :

  • Standardize assay conditions : Differences in buffer composition (e.g., pH, ionic strength), enzyme source (recombinant vs. native), or substrate kinetics (Km variability) can alter IC₅₀.
  • Meta-analysis : Compare studies using the Michaelis-Menten equation to normalize for substrate competition effects.
  • Cross-lab replication : Share aliquots of the compound and enzyme batches to isolate protocol-specific variables.
  • For example, thrombin time assays in plasma (heterogeneous matrix) may yield higher IC₅₀ than purified enzyme systems due to protein binding .

Q. Cross-Disciplinary Applications

Q. What advanced methodologies enable the application of this compound in studying protease crosstalk in neurodegenerative models?

  • Answer :

  • 3D co-culture systems : Incorporate the inhibitor into microfluidic neuronal-glial co-cultures to model gingipain-K’s role in amyloid-β processing.
  • In vivo imaging : Use two-photon microscopy with activity-based probes to monitor real-time protease inhibition in transgenic animal brains.
  • Multi-omics integration : Pair inhibitor treatment with transcriptomic (scRNA-seq) and proteomic (TMT-MS) profiling to identify compensatory pathways.
  • Evidence from neurological disease models suggests gingipain-K modulates neuroinflammatory cascades, necessitating systems-level approaches .

Propiedades

IUPAC Name

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N3O6/c1-23-18-24(2)31(25(3)19-23)33(40)42-22-30(38)28(16-10-11-17-35)36-32(39)29(20-26-12-6-4-7-13-26)37-34(41)43-21-27-14-8-5-9-15-27/h4-9,12-15,18-19,28-29H,10-11,16-17,20-22,35H2,1-3H3,(H,36,39)(H,37,41)/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVZQBHVVBVWKO-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.